![molecular formula C23H22O8 B6339535 2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester CAS No. 365543-22-2](/img/structure/B6339535.png)
2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester (hereafter referred to as 2-APVBE) is a synthetic compound with a range of potential applications in scientific research. It is a derivative of the naturally occurring compound benzoic acid, which is found in many plants and is used as a preservative in food. 2-APVBE is an ester of the carboxylic acid 2-acetoxy-6-vinylbenzoic acid, and has been studied for its potential as a tool in a variety of scientific fields, including biochemistry, physiology, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate of Similar Esters
Research on phthalic acid esters (PAEs) and parabens, which share functional groups with your compound, focuses on their environmental impact, particularly their toxicity and behavior in aquatic environments. For example, studies have found that certain PAEs can adversely affect populations of fish and invertebrates due to their presence in surface waters. These compounds undergo biodegradation but their presence in the environment raises concerns about ecological and health impacts (C. Staples et al., 2011; Camille Haman et al., 2015).
Biodegradation and Natural Occurrence
Investigations into PAEs have also revealed that they might not be solely anthropogenic pollutants but could be biosynthesized by nature. This has implications for understanding the ecological roles of similar ester compounds and their potential biotechnological applications (Ling-Qiao Huang et al., 2021).
Application in Biodegradable Materials
Research on modifying natural polymers like hyaluronan through esterification, similar to the functional groups in your compound, highlights the development of biocompatible, degradable materials for clinical applications. These materials exhibit varied biological properties due to their physico-chemical characteristics, which can be finely tuned through chemical modifications (D. Campoccia et al., 1998).
Antioxidant Activities
Compounds containing hydroxycinnamates, which are structurally related to the benzoic acid component of your compound, demonstrate potent antioxidant activities. This property is of interest for applications in food science, cosmetics, and pharmaceuticals, indicating a possible area of application for your compound as well (F. Shahidi et al., 2010).
Synthetic Applications
The synthesis and functionalization of esters and benzoic acid derivatives are crucial in organic chemistry and material science, suggesting that your compound could be valuable in synthesizing new materials or as an intermediate in organic synthesis (N. Sevostyanova et al., 2023).
Wirkmechanismus
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through a process of hydrolysis . The kinetics of this process is dependent on the substituents in the aromatic ring .
Biochemical Pathways
The hydrolysis of boronic acids and their esters, including this compound, can influence various biochemical pathways due to the generation of boron ions .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The hydrolysis of boronic acids and their esters can lead to the release of boron ions, which can have various effects depending on the specific cellular context .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of its environment .
Eigenschaften
IUPAC Name |
ethyl 2-acetyloxy-6-[(E)-2-(3,4-diacetyloxyphenyl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-5-28-23(27)22-18(7-6-8-20(22)30-15(3)25)11-9-17-10-12-19(29-14(2)24)21(13-17)31-16(4)26/h6-13H,5H2,1-4H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSCOGVFTGCLDX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)
![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)
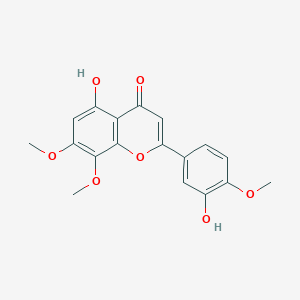
![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)
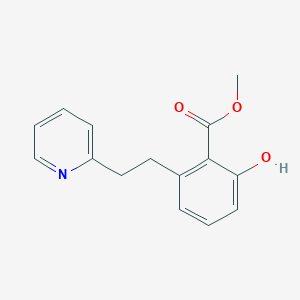
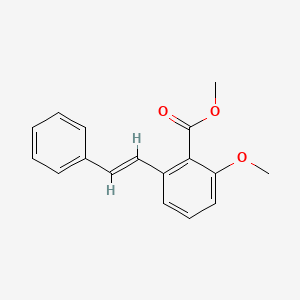
![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)
![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)
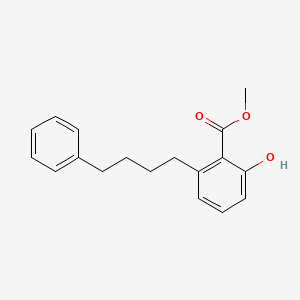
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339534.png)
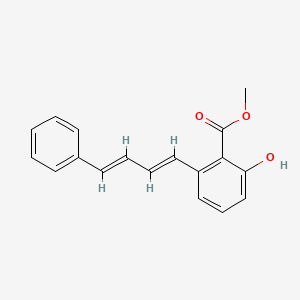
![2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339545.png)
![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)
![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)